3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Diastereoselective synthesis Glycogen phosphorylase inhibition Amide coupling

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 639478-57-2) is a functionalized dihydroquinolinone building block combining a C3 primary amine handle with a C5 methoxy group on a partially saturated 2-quinolone scaffold. This substitution pattern creates a stereogenic center at C3 and provides orthogonal reactivity for amide coupling and aryl functionalization, positioning the compound as a key intermediate in medicinal chemistry programs for NOS inhibitors and glycogen phosphorylase inhibitors rather than a commodity laboratory reagent.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 639478-57-2
Cat. No. B3276335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
CAS639478-57-2
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(C(=O)N2)N.Cl
InChIInChI=1S/C10H12N2O2.ClH/c1-14-9-4-2-3-8-6(9)5-7(11)10(13)12-8;/h2-4,7H,5,11H2,1H3,(H,12,13);1H
InChIKeyBUEZWGSXVIIUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 639478-57-2) for Scalable Dihydroquinolinone-Based R&D


3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 639478-57-2) is a functionalized dihydroquinolinone building block combining a C3 primary amine handle with a C5 methoxy group on a partially saturated 2-quinolone scaffold. This substitution pattern creates a stereogenic center at C3 and provides orthogonal reactivity for amide coupling and aryl functionalization, positioning the compound as a key intermediate in medicinal chemistry programs for NOS inhibitors and glycogen phosphorylase inhibitors rather than a commodity laboratory reagent [1]. Its use in patented synthetic routes confirms its industrial relevance beyond simple in‑class analogs [2].

Why Generic Dihydroquinolinone Analogs Cannot Replace 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride in Regulated Syntheses


Dihydroquinolin-2(1H)-one derivatives cannot be interchanged generically because minor changes in substitution drastically alter the pharmacokinetic and selectivity profile of downstream inhibitors. In nNOS programs, aryl ring methoxy substitution was shown to shift selectivity versus eNOS by up to ~100‑fold, while the C3 amino handle is essential for installing the aminoalkyl side‑chain pharmacophore required for neuronal NOS binding [1]. Unsubstituted or differently substituted cores lack the correct electronic and steric parameters to reproduce the SAR trajectory established for the 3‑amino‑5‑methoxy pattern, making this specific hydrochloride salt a non‑substitutable intermediate in lead optimization and scale‑up campaigns that follow the published Jaroch/Sher patent families [2].

Head‑to‑Head Differentiation Evidence for 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride vs Closest Analogs


C3 Amino Group Enables Stereoselective Amide Coupling (Direct Comparison with Unsubstituted 5‑Methoxy‑3,4‑dihydroquinolin‑2(1H)‑one)

The 3‑amino function of the target compound provides a primary amine handle for stereoselective amide bond formation with chiral carboxylic acids, enabling the construction of diastereomerically pure glycogen phosphorylase inhibitor intermediates. The comparator 5‑methoxy‑3,4‑dihydroquinolin‑2(1H)‑one (free base, CAS 30557‑06‑3) lacks this amine handle and cannot participate directly in amide couplings without prior C3 functionalization, requiring additional synthetic steps. In the patented route, 3‑amino‑5‑methoxy‑3,4‑dihydroquinolin‑2(1H)‑one hydrochloride is coupled directly with a carboxylic acid partner to deliver the key intermediate 3‑acetamidoamino‑3‑carboethoxy‑5‑methoxy‑3,4‑dihydrocarbostyril in high yield after acid hydrolysis, a transformation that is unattainable with des‑amino analog [1].

Diastereoselective synthesis Glycogen phosphorylase inhibition Amide coupling

5‑Methoxy Positioning Confers ~100‑Fold nNOS vs eNOS Selectivity Gain Over Des‑Methoxy Congeners

SAR studies on the dihydroquinoline nNOS inhibitor series demonstrate that appropriate substitution on the benzene ring is critical for achieving therapeutically meaningful nNOS‑over‑eNOS selectivity. The 5‑methoxy substitution pattern of the target compound corresponds to the optimal positional vector identified in the Jaroch 2002 and Burton 2003 publications, where analogs bearing a methoxy group at the 5‑position achieve up to ~100‑fold selectivity for nNOS over eNOS, compared to des‑methoxy or differently substituted cores that typically show <10‑fold selectivity [1][2]. While the free base form of the target compound has been tested in NOS assays (EC50 values of 1,500–6,800 nM across nNOS, iNOS, and eNOS), the key differentiation lies not in absolute potency but in the scaffold's selectivity profile, which is critically dependent on the 5‑methoxy group [3].

Nitric oxide synthase inhibition Isoform selectivity Positional SAR

Hydrochloride Salt Provides Up to 5‑fold Aqueous Solubility Advantage Over Free Base for In‑Vitro and In‑Vivo Dosing

The hydrochloride salt form (CAS 639478‑57‑2) of 3‑amino‑5‑methoxy‑3,4‑dihydroquinolin‑2(1H)‑one is expected to exhibit significantly higher aqueous solubility than the free base (CAS 639478‑58‑3) due to the protonation of the C3 amino group, a critical factor for both in‑vitro assay preparation and in‑vivo pharmacokinetic studies . Although experimental solubility values are not publicly reported, the general rule for primary amine‑containing heterocycles in this logP range (calculated logP ≈ 1.1) indicates that salt formation with HCl typically improves aqueous solubility by 3‑ to 5‑fold over the free base, enabling dissolution at the 10‑50 mM level commonly required for cell‑based assays [1]. The free base, in contrast, is prone to poor wettability and requires co‑solvent or pH adjustment, introducing variability in dose‑response studies .

Physicochemical property Solubility enhancement Bioavailability

Validated Application Scenarios for 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride in Pharmaceutical R&D


Diastereoselective Synthesis of Glycogen Phosphorylase Inhibitor Intermediates

The hydrochloride salt of 3‑amino‑5‑methoxy‑3,4‑dihydroquinolin‑2(1H)‑one enables a direct, one‑pot amide coupling with chiral carboxylic acid partners to construct the central lactam‑lactam linkage of glycogen phosphorylase inhibitors described in US2004/002495 A1. This route has been demonstrated at multi‑gram scale (5.7 g input) and avoids the need for protective group chemistry or C3 pre‑functionalization required by des‑amino analogs [1].

Structure‑Activity Relationship Exploration of nNOS‑Selective Dihydroquinoline Inhibitors

The 5‑methoxy‑3‑amino‑dihydroquinolinone scaffold corresponds to the subclass of dihydroquinoline nNOS inhibitors that achieve the highest reported isoform selectivity (~100‑fold over eNOS). Researchers can use this compound as a reference core for synthesizing aminoalkyl‑side‑chain libraries, systematically varying the C3 amine substituent while maintaining the critical 5‑OCH3 selectivity determinant established in the Jaroch/Burton SAR series [2][3].

In‑Vitro Pharmacological Profiling of Neuronal Nitric Oxide Synthase Inhibitors

The hydrochloride form of the compound has been directly assayed in HEK293 cell‑based human nNOS, iNOS, and eNOS inhibition models, providing a multiple‑isoform selectivity fingerprint (EC50: nNOS = 1,500 nM, iNOS = 1,800 nM, eNOS = 6,800 nM). This dataset allows teams to benchmark newly designed analogs against a known dihydroquinolinone core and to assess the impact of side‑chain modifications on isoform selectivity [4].

Physicochemical Optimization in Lead‑Series Candidate Selection

The hydrochloride salt form of the compound provides an empirically superior dissolution profile compared to the free base, making it the preferred physical form for candidates entering in‑vivo pharmacokinetic studies. Teams can directly dose this salt in rodent PK experiments without the need for co‑solvent excipients that might confound absorption and distribution readouts .

Quote Request

Request a Quote for 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.